Cas no 338397-81-2 (1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol)
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol Chemical and Physical Properties
Names and Identifiers
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- 338397-81-2
- 1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol
- GBSZHPXEZROSRP-UHFFFAOYSA-N
- 1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]ethanol
- 2H-056
- AKOS005084878
- SCHEMBL4536705
- 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol
- 1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}ethan-1-ol
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- Inchi: 1S/C12H10ClF3N2O/c1-7(19)10-3-2-4-18(10)11-9(13)5-8(6-17-11)12(14,15)16/h2-7,19H,1H3
- InChI Key: GBSZHPXEZROSRP-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CN=C1N1C=CC=C1C(C)O
Computed Properties
- Exact Mass: 290.043
- Monoisotopic Mass: 290.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38Ų
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664182-1mg |
1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol |
338397-81-2 | 98% | 1mg |
¥482.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664182-2mg |
1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol |
338397-81-2 | 98% | 2mg |
¥640.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664182-5mg |
1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol |
338397-81-2 | 98% | 5mg |
¥600.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664182-10mg |
1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol |
338397-81-2 | 98% | 10mg |
¥764.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664182-20mg |
1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol |
338397-81-2 | 98% | 20mg |
¥1125.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664182-25mg |
1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol |
338397-81-2 | 98% | 25mg |
¥1332.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664182-50mg |
1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol |
338397-81-2 | 98% | 50mg |
¥1337.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664182-100mg |
1-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)ethan-1-ol |
338397-81-2 | 98% | 100mg |
¥1764.00 | 2024-05-18 |
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol
1-{1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Pyrrol-2-yl}-1-ethanol (CAS No. 338397-81-2): An Overview
1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol (CAS No. 338397-81-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is characterized by its unique structural features, which include a chlorinated pyridine ring and a trifluoromethyl group. These functional groups contribute to its potential biological activity and make it an interesting candidate for various applications in drug discovery and development.
The molecular structure of 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol is composed of a pyrrole ring fused to a pyridine ring, with additional substituents that enhance its chemical properties. The presence of the chloro and trifluoromethyl groups introduces significant electronic effects, which can influence the compound's reactivity and binding affinity to biological targets. This makes it a valuable molecule for studying receptor interactions and developing new therapeutic agents.
Recent studies have highlighted the potential of 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. This property suggests its potential as a lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol has also been investigated for its antiviral activity. Studies conducted by researchers at the National Institutes of Health have demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and herpes simplex virus. These findings open up new avenues for exploring its use in antiviral therapies.
The pharmacokinetic profile of 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol has also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential as a therapeutic agent. Its high bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.
In the realm of drug discovery, 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol has been used as a scaffold for the design of novel compounds with enhanced biological activity. Chemists have employed various synthetic strategies to modify the core structure, introducing new functional groups that can improve the compound's potency and selectivity. These efforts have led to the identification of several promising derivatives with improved pharmacological profiles.
The safety profile of 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol is another important aspect that has been thoroughly investigated. Toxicological studies have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol (CAS No. 338397-81-2) represents a promising molecule with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.
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